

Application Notes and Protocols for HPLC-MS Analysis of De-O-methylacetovanillochromene

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Compound of Interest

Compound Name: *De-O-methylacetovanillochromene*

Cat. No.: *B014857*

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This document provides a detailed protocol for the quantitative analysis of **De-O-methylacetovanillochromene** using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodologies outlined below are based on established principles for the analysis of chromene derivatives and related phenolic compounds, ensuring a robust and reliable analytical approach.

Introduction

De-O-methylacetovanillochromene is a chromene derivative of interest in various research fields, including drug discovery and natural product chemistry. Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic studies, metabolic profiling, and quality control. This protocol details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of **De-O-methylacetovanillochromene**.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol is provided below. The user should adapt this protocol based on the specific matrix (e.g., plasma, tissue homogenate, reaction mixture).

- Extraction:

- To 100 μ L of the sample, add 400 μ L of a cold extraction solution (e.g., acetonitrile or methanol containing an internal standard).
- Vortex the mixture vigorously for 1 minute to precipitate proteins and extract the analyte.
- Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and other cellular debris.
- Purification (Optional, if high matrix interference is expected):
 - Solid-Phase Extraction (SPE) can be employed for further cleanup.
 - Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
 - Load the supernatant from the extraction step onto the cartridge.
 - Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
 - Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).
- Final Preparation:
 - Evaporate the collected supernatant or eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the initial mobile phase.
 - Vortex briefly and transfer the solution to an HPLC vial for analysis.

HPLC-MS Method

The following HPLC-MS parameters are recommended as a starting point and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

Table 2: Mass Spectrometry Parameters

Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Gas Temperature	350°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Data Acquisition Mode	Multiple Reaction Monitoring (MRM)

Quantitative Data

For accurate quantification, a standard curve should be prepared by spiking known concentrations of a **De-O-methylacetovanillochromene** analytical standard into a blank matrix.

Table 3: Key Mass Spectrometric Data for **De-O-methylacetovanillochromene**

Analyte	Molecular Formula	Exact Mass (Monoisotopic)	Parent Ion [M+H] ⁺ (m/z)
De-O-methylacetovanillochromene	C ₁₃ H ₁₄ O ₃	218.0943	219.0943

Table 4: Proposed MRM Transitions for Quantification and Confirmation

Based on common fragmentation patterns of chromene and carbonyl-containing compounds, the following MRM transitions are proposed. These should be confirmed and optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer. A typical fragmentation involves the loss of a methyl group (-CH₃) or a neutral loss of carbon monoxide (-CO) from the acetyl group.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Use
De-O-methylacetovanillochromene	219.1	204.1	To be optimized	Quantifier
De-O-methylacetovanillochromene	219.1	176.1	To be optimized	Qualifier

Collision energy should be optimized to maximize the signal of the product ions.

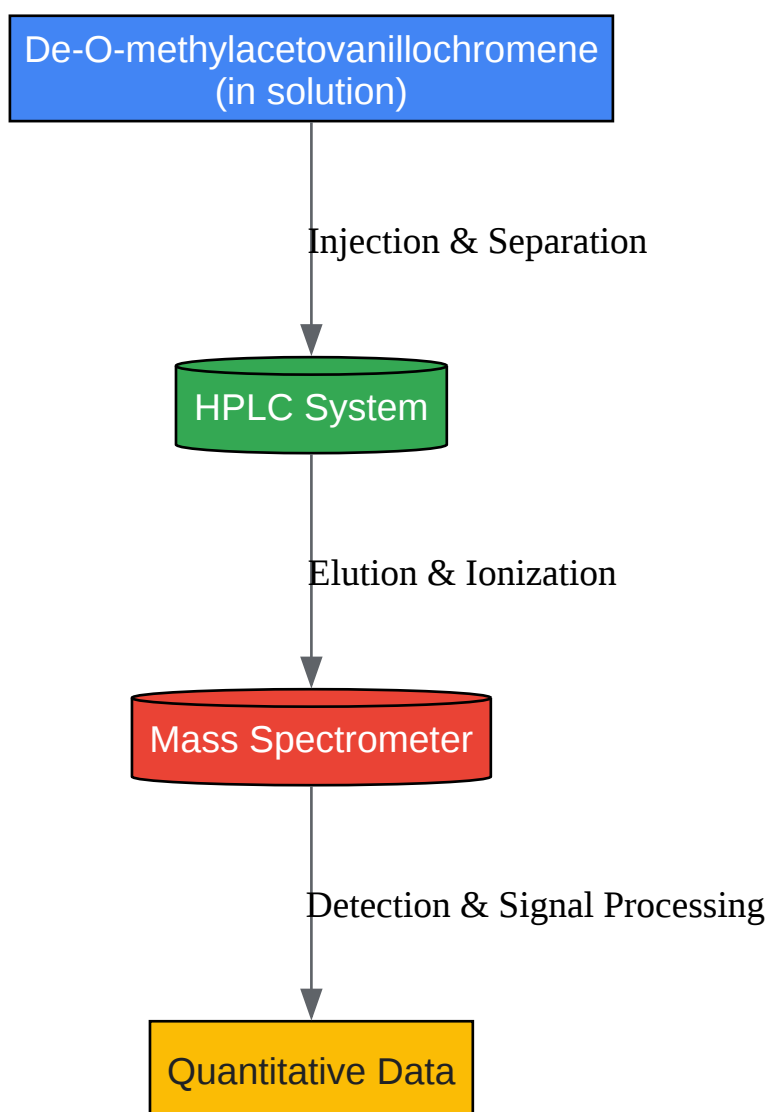
Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the HPLC-MS analysis of **De-O-methylacetovanillochromene**.



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Caption: Experimental workflow for HPLC-MS analysis.



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Caption: Logical relationship of analytical components.

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